molecular formula C28H26N2O4S B11390934 6,8-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11390934
M. Wt: 486.6 g/mol
InChI Key: KLILCEHUZOKNNP-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and cyclopenta[b]thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.

Scientific Research Applications

6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Shares the chromene core but lacks the cyclopenta[b]thiophene moiety.

    4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE: Similar structure but without the 6,8-dimethyl groups.

Uniqueness

The uniqueness of 6,8-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C28H26N2O4S/c1-16-13-17(2)25-20(14-16)21(31)15-22(34-25)26(32)30-28-24(19-9-6-10-23(19)35-28)27(33)29-12-11-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

KLILCEHUZOKNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5)C

Origin of Product

United States

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